molecular formula C7H13F3N2O B13427134 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine

3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine

Cat. No.: B13427134
M. Wt: 198.19 g/mol
InChI Key: IVQFBJUUSXRXDL-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine is a specialized pyrrolidine derivative offered for research and development purposes. This compound is designed for use as a key building block in medicinal chemistry and drug discovery programs. Its structure, featuring a methoxymethyl group and a metabolically stable trifluoromethyl group on the pyrrolidine ring, makes it a valuable scaffold for constructing novel bioactive molecules. Researchers can utilize this amine in a wide range of synthetic applications, including the design of protease inhibitors, receptor modulators, and other pharmacologically relevant targets. The presence of the trifluoromethyl group is known to influence the compound's electronic properties, lipophilicity, and overall metabolic profile, which are critical parameters in optimizing lead compounds. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For specific handling and storage conditions, please refer to the material safety data sheet (MSDS).

Properties

Molecular Formula

C7H13F3N2O

Molecular Weight

198.19 g/mol

IUPAC Name

3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine

InChI

InChI=1S/C7H13F3N2O/c1-13-4-5-2-12(11)3-6(5)7(8,9)10/h5-6H,2-4,11H2,1H3

InChI Key

IVQFBJUUSXRXDL-UHFFFAOYSA-N

Canonical SMILES

COCC1CN(CC1C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Methoxymethyl Group: The methoxymethyl group is introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Potential Applications

3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, this compound may exhibit significant biological activities. Similar pyrrolidine derivatives have been investigated as enzyme inhibitors and receptor ligands, showing potential in modulating biological pathways involved in neuropharmacology and cancer therapy.
  • Agrochemicals: The properties conferred by the trifluoromethyl group, such as enhanced lipophilicity, could make it useful in the design of new agrochemicals.
  • Materials Science: The unique chemical properties of this compound could be explored in the development of novel materials.

Reactivity and Synthesis

The chemical reactivity of 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine allows for several types of reactions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide.
  • Reduction: Using reducing agents such as lithium aluminum hydride.
  • Acylation: Introduction of acyl groups to modify the compound's properties.
  • Alkylation: Introduction of alkyl groups to further diversify its structure.

The synthesis of 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine typically involves several key steps:

  • Formation of the Pyrrolidine Ring: Construction of the pyrrolidine scaffold.
  • Introduction of Functional Groups: Addition of the methoxymethyl and trifluoromethyl groups.
  • Protection and Deprotection: Strategic use of protecting groups to control the reactivity of different sites on the molecule.

Interactions with Biological Targets

Studies on the interactions of 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine with biological targets are crucial for understanding its pharmacological potential. Interaction studies typically involve:

  • Binding Assays: Measuring the affinity of the compound for specific proteins.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit enzyme activity.
  • Cell-Based Assays: Assessing its effects on cellular functions.

Molecular docking studies could provide insights into its interactions with specific protein targets.

Similar Compounds

Several compounds share structural similarities with 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine:

Compound NameStructural FeaturesUnique Properties
3-(Hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amineHydroxymethyl instead of methoxymethylMay exhibit different solubility and reactivity
3-(Methylamino)-4-(trifluoromethyl)pyrrolidin-1-amineMethylamino group instead of methoxymethylPotentially different biological activity
3-(Ethylamino)-4-(trifluoromethyl)pyrrolidin-1-amineEthylamino groupVariations in lipophilicity and receptor interactions

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine involves its interaction with specific molecular targets. The methoxymethyl and trifluoromethyl groups influence its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Critical Analysis

  • Electronic Effects : The aliphatic CF₃ group in the target compound may offer greater metabolic stability than aromatic CF₃ due to reduced susceptibility to oxidative degradation.
  • Synthetic Complexity : Defluoroalkylation (used in Compound 28 ) is less common than reductive amination (e.g., ), suggesting scalability challenges for the target compound.

Biological Activity

3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine is a novel chemical compound characterized by its unique structural features, including a pyrrolidine ring with a methoxymethyl group and a trifluoromethyl substituent. The molecular formula is C8H10F3NC_8H_{10}F_3N with a molecular weight of approximately 195.17 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical applications.

Structural Characteristics

The structural composition of 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine contributes significantly to its biological activity. The presence of both methoxymethyl and trifluoromethyl groups allows for enhanced interactions with biological targets, which may lead to various pharmacological effects.

Property Value
Molecular FormulaC8H10F3N
Molecular Weight195.17 g/mol
Structural FeaturesPyrrolidine ring, methoxymethyl, trifluoromethyl

Biological Activity

Research indicates that compounds similar to 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine exhibit significant biological activities, particularly in the fields of neuropharmacology and cancer therapy. Pyrrolidine derivatives have been explored for their potential as enzyme inhibitors and receptor ligands.

The mechanisms through which 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine may exert its effects include:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors, influencing various signaling pathways.

Case Studies

Recent studies have highlighted the neuroprotective properties of related compounds in experimental models. For instance, research on T1AM (a trace amine) demonstrated its neuroprotective effects against excitotoxicity, suggesting that similar mechanisms could be explored for 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine.

Key Findings from Related Studies

  • Neuroprotection : In organotypic hippocampal slices exposed to excitotoxic agents, compounds similar to 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine showed significant neuroprotection by activating AKT and PKA signaling pathways .
  • Antiproliferative Activity : Compounds with trifluoromethyl groups have been associated with inhibition of cancer cell viability in various assays, indicating potential applications in oncology .

Potential Applications

Given its structural characteristics and preliminary findings regarding biological activity, 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine may have several potential applications:

  • Pharmaceutical Development : As a lead compound in drug discovery targeting neurodegenerative diseases and cancer.
  • Research Tool : For studying enzyme activity and receptor interactions in biochemical research.

Q & A

Q. What are the recommended synthetic routes for 3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-amine, and how do reaction conditions influence yield?

A common approach involves multi-step synthesis starting from pyrrolidine precursors. For example, trifluoromethylation at the 4-position can be achieved via nucleophilic substitution using trifluoromethylating agents (e.g., CF3Cu or CF3SiMe3) under inert atmospheres . Methoxymethylation at the 3-position may employ methoxymethyl chloride in the presence of a base (e.g., K2CO3) in aprotic solvents like DMF. Key parameters include:

  • Temperature : 60–80°C for optimal substitution rates.
  • Solvent polarity : Polar solvents (e.g., DMSO) enhance nucleophilicity of intermediates .
  • Catalysts : Copper(I) bromide improves trifluoromethylation efficiency .
    Post-synthesis, column chromatography (e.g., EtOAc/hexane gradients) is critical for purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign methoxymethyl protons (δ 3.2–3.5 ppm for OCH3) and trifluoromethyl carbons (δ 120–125 ppm, <sup>13</sup>C NMR) .
  • <sup>19</sup>F NMR : Confirms trifluoromethyl group integration (δ -60 to -70 ppm) .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]<sup>+</sup> expected for C8H14F3N2O) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Docking studies : Use software like AutoDock Vina to model binding to targets (e.g., GPCRs or kinases). The trifluoromethyl group’s electronegativity may enhance hydrophobic interactions .
  • MD simulations : Assess conformational stability of the pyrrolidine ring under physiological conditions. The methoxymethyl group’s flexibility could influence binding kinetics .
  • QSAR analysis : Correlate substituent effects (e.g., trifluoromethyl position) with activity data from analogs .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Metabolic stability assays : Test for cytochrome P450-mediated degradation, which may explain variability in IC50 values .
  • Batch-to-batch purity analysis : Use HPLC (C18 columns, 0.1% TFA in H2O/MeCN) to rule out impurities >95% .
  • Species-specific assays : Compare activity in human vs. rodent cell lines to identify interspecies differences .

Q. How does stereochemistry at the pyrrolidine ring affect reactivity and bioactivity?

  • Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Stereoselective synthesis : Use (R)- or (S)-proline derivatives as starting materials to control configuration .
  • Biological evaluation : Test enantiomers in receptor-binding assays; e.g., (S)-enantiomers may show higher affinity due to spatial compatibility with active sites .

Methodological Guidance

Q. What protocols optimize the compound’s stability during storage?

  • Storage conditions : -20°C under argon, shielded from light to prevent photodegradation of the trifluoromethyl group .
  • Lyophilization : For long-term stability, lyophilize in the presence of cryoprotectants (e.g., trehalose) .

Q. How to design SAR studies for derivatives of this compound?

  • Core modifications :
    • Replace methoxymethyl with ethoxymethyl or acyloxymethyl to study steric effects .
    • Substitute trifluoromethyl with difluoromethyl or pentafluorosulfanyl to modulate electronic properties .
  • Functional assays : Measure IC50 in dose-response curves (e.g., enzyme inhibition) and correlate with logP values .

Data Contradiction Analysis

Q. Conflicting reports on metabolic half-life: How to address this?

  • In vitro vs. in vivo models : Verify if discrepancies arise from hepatic microsome assays (e.g., human vs. rat) .
  • Probe substrates : Use CYP3A4/CYP2D6 inhibitors (e.g., ketoconazole) to identify metabolic pathways .

Analytical Challenges

Q. How to quantify trace impurities in synthesized batches?

  • LC-MS/MS : Employ MRM mode for targeted detection of common byproducts (e.g., dealkylated derivatives) .
  • NMR spiking : Add authentic standards to identify unknown peaks in <sup>19</sup>F NMR .

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